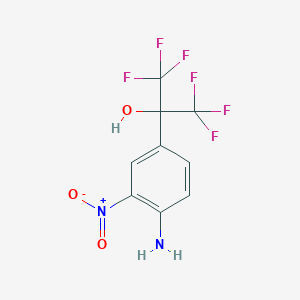

2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound characterized by the presence of an amino group, a nitro group, and a hexafluoropropanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-aminophenylboronic acid pinacol ester, followed by a reaction with hexafluoropropanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. It has been studied for its potential as a drug candidate due to the following properties:

- Anticancer Activity : Research indicates that derivatives of nitrophenyl compounds exhibit anticancer properties. The amino and nitro groups can enhance the compound's ability to interact with cellular targets involved in cancer progression .

- Neuroprotective Effects : Some studies suggest that compounds similar to 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may have neuroprotective effects due to their ability to inhibit certain enzymes involved in neurodegenerative diseases .

Material Science

The fluorinated nature of this compound makes it suitable for applications in material science:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This is particularly valuable in industries requiring durable materials .

- Coatings and Surfaces : The hydrophobic properties imparted by fluorination can be utilized in coatings that require low surface energy for applications such as anti-fogging or anti-corrosion treatments .

Case Study 1: Anticancer Research

A study investigated the anticancer effects of a series of nitrophenyl derivatives. The findings revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the synthesis of fluorinated polymers incorporating this compound demonstrated improved performance characteristics such as higher thermal stability and enhanced resistance to solvents. These polymers were tested for use in harsh chemical environments and showed promising results .

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves interactions with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hexafluoropropanol moiety can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2-nitrophenol: Shares the amino and nitro groups but lacks the hexafluoropropanol moiety.

2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: Contains similar functional groups but differs in the overall structure and properties.

Uniqueness

2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets.

Activité Biologique

- Chemical Formula : C₁₃H₈F₆N₂O₂

- Molecular Weight : 320.2 g/mol

- CAS Number : Not specified in the sources but can be derived from the chemical structure.

This compound is characterized by a hexafluoropropanol backbone with an amino and nitro substituent on the aromatic ring. The presence of fluorine atoms contributes to unique biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibit significant antimicrobial properties. For instance:

- Fluorinated Alcohols : These compounds are known for their strong protein-denaturing activity and have been used in various applications to disrupt microbial cell membranes. Studies have shown that fluorinated alcohols can suppress inflammatory mediator secretion and improve survival rates in septic models .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cell lines. Key findings include:

- Cell Line Sensitivity : The compound demonstrates varying degrees of cytotoxicity depending on the cell type. For example, it has been shown to be more toxic to ScN2a cells compared to N2a cells, suggesting a selective action against certain cellular populations .

Neuroprotective Effects

Interestingly, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), a related compound, has been studied for its neuroprotective capabilities:

- Prion Disease Models : HFIP has been shown to induce α-helical conformations in proteins associated with prion diseases. This property could potentially be beneficial in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Nitro Group | Enhances cytotoxicity |

| Amino Group | Contributes to antimicrobial properties |

| Fluorinated Backbone | Increases membrane permeability |

Case Studies

In a study examining the effects of various fluorinated compounds on microbial growth inhibition:

Propriétés

IUPAC Name |

2-(4-amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O3/c10-8(11,12)7(18,9(13,14)15)4-1-2-5(16)6(3-4)17(19)20/h1-3,18H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKWYOTZCTMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.